4-Oxohexanoic acid
Overview
Description
4-Oxohexanoic acid, also known as 4-oxo-2-hexenoic acid or 4-oxo-2-hexenoate, is a six-carbon linear alpha-keto acid that is produced by the degradation of arachidonic acid. It is an important intermediate in the production of the prostaglandin PGH2 and the leukotriene LTA4. It is also involved in the metabolism of certain drugs and is found in the urine of humans and other mammals.
Scientific Research Applications
Optical Gating of Synthetic Ion Channels : 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-Oxohexanoic acid, has been used in optical gating of nanofluidic devices. It is used as a photolabile protecting group for synthetic ion channels, where irradiation leads to the formation of hydrophilic groups, facilitating UV-light-triggered transport of ionic species through channels. This has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Anti-Inflammatory Activities : A series of 6-aryl-4-oxohexanoic acids, which are structurally related to this compound, have been synthesized and tested for their anti-inflammatory properties. They were evaluated in models used for non-steroidal anti-inflammatory drugs (NSAIDs), showing significant in vivo activity (Abouzid et al., 2007).
Intermediate in Leukotriene Synthesis : Methyl 5S-(benzoyloxy)-6-oxohexanoate, a derivative of this compound, is an intermediate in synthetic routes to the lipoxygenase-derived arachidonic acid metabolite leukotriene B4. This is significant in the context of inflammation and allergic reactions (Hayes & Wallace, 1990).
Mass Spectrometry Characterization : this compound has been characterized by electrospray ionization mass spectrometry. This research aids in understanding the fragmentation pathways of monocarboxylic acids, which is crucial for analytical chemistry and biochemistry applications (Kanawati et al., 2007).
Chemical Synthesis and Oxidation Studies : Studies have explored the oxidation of cyclohexanol to hexanedioic acid, where this compound can be an intermediate. Such research is essential for industrial chemical processes, particularly in the production of adipic acid, a precursor for nylon (Chu, 2000; Sato et al., 1998).
Enzymatic Production : An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. has been developed. This process demonstrates the biotechnological potential of this compound derivatives (Yamada et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that this compound is a key intermediate in various biochemical reactions .
Mode of Action
It’s likely that it interacts with its targets through standard biochemical reactions, such as redox reactions or condensation .
Biochemical Pathways
4-Oxohexanoic acid is involved in the degradation pathway of di-2-ethylhexyl phthalate (DEHP) by a bacterium Burkholderia sp. SP4 . The pathway involves the conversion of cyclohexanol to adipic acid, where this compound is an intermediate .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed and distributed throughout the body, metabolized by standard biochemical reactions, and excreted via the kidneys .
Result of Action
As an intermediate in various biochemical reactions, it likely contributes to the overall metabolic activity of the cell .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Properties
IUPAC Name |
4-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBDOUIEHLLEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912252 | |
Record name | 4-Oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-74-4 | |
Record name | 4-Oxohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.